Cas no 79768-40-4 (11-trans Leukotriene D4)
11-trans Leukotriene D4 Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-[S-[1-(4-carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl]-L-cysteinyl]-,[R-[R*,S*-(E,E,E,Z)]]- (9CI)
- 11-trans Leukotriene D4
- PD021017
- CHEBI:140493
- 5S-hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11E14Z-eicosatetraenoic acid
- 11-trans-LTD4
- 11-TRANSLEUKOTRIENED4
- (5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- 11-trans-Leukotriene D4
- Q59342392
- LMFA03020021
- 79768-40-4
- 11-trans LTD4
- AKOS040755863
- HY-W747563
- CS-0792638
-
- Inchi: 1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1
- InChI Key: YEESKJGWJFYOOK-KJGJJCHRSA-N
- SMILES: S(C[C@@H](C(NCC(=O)O)=O)N)[C@H](/C=C/C=C/C=C/C/C=C\CCCCC)[C@H](CCCC(=O)O)O
Computed Properties
- Exact Mass: 496.261
- Monoisotopic Mass: 496.261
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 21
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 175A^2
- XLogP3: 1.4
Experimental Properties
- Color/Form: 。
- PSA: 175.25000
- LogP: 4.51850
- Solubility: 。
11-trans Leukotriene D4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L330358-25μg |
11-trans Leukotriene D4 |
79768-40-4 | 25μg |
$ 196.00 | 2023-04-15 | ||
| TRC | L330358-50μg |
11-trans Leukotriene D4 |
79768-40-4 | 50μg |
$ 316.00 | 2023-04-15 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66536-25ug |
11-trans Leukotriene D4 |
79768-40-4 | 98% | 25ug |
¥1890.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66536-50ug |
11-trans Leukotriene D4 |
79768-40-4 | 98% | 50ug |
¥3469.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66536-100ug |
11-trans Leukotriene D4 |
79768-40-4 | 98% | 100ug |
¥6558.00 | 2023-09-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-204972-25 µg |
11-trans Leukotriene D4, |
79768-40-4 | 25µg |
¥1,324.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204972A-50 µg |
11-trans Leukotriene D4, |
79768-40-4 | 50µg |
¥2,512.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204972-25µg |
11-trans Leukotriene D4, |
79768-40-4 | 25µg |
¥1324.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204972A-50µg |
11-trans Leukotriene D4, |
79768-40-4 | 50µg |
¥2512.00 | 2023-09-05 | ||
| TRC | L330358-25µg |
11-trans Leukotriene D4 |
79768-40-4 | 25µg |
$196.00 | 2023-05-18 |
11-trans Leukotriene D4 Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 11-trans Leukotriene D4
11-trans Leukotriene D4 (CAS No. 79768-40-4): An Overview of Its Role in Inflammatory Processes and Potential Therapeutic Applications
11-trans Leukotriene D4 (CAS No. 79768-40-4) is a significant mediator in the inflammatory response, particularly in conditions such as asthma and allergic rhinitis. This compound, a member of the leukotriene family, is derived from arachidonic acid through the 5-lipoxygenase pathway. The structure of 11-trans Leukotriene D4 is characterized by its unique arrangement of double bonds and functional groups, which contribute to its potent biological activity.
Leukotrienes, including 11-trans Leukotriene D4, are lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases. They are synthesized by immune cells such as neutrophils, eosinophils, and mast cells in response to stimuli like allergens or irritants. The primary function of 11-trans Leukotriene D4 is to induce bronchoconstriction, increase vascular permeability, and promote mucus secretion, all of which contribute to the symptoms observed in asthma and other respiratory conditions.
Recent studies have shed light on the mechanisms by which 11-trans Leukotriene D4 exerts its effects. For instance, research published in the Journal of Allergy and Clinical Immunology has demonstrated that this compound activates specific G protein-coupled receptors (GPCRs) on target cells, leading to intracellular signaling cascades that result in the aforementioned physiological responses. These findings have implications for the development of novel therapeutic strategies aimed at blocking these receptors or inhibiting the synthesis of leukotrienes.
In the context of drug discovery and development, 11-trans Leukotriene D4 has been a focal point for researchers aiming to identify new treatments for inflammatory diseases. Several compounds that target the leukotriene pathway have already been approved for clinical use, such as montelukast and zafirlukast, which are cysteinyl leukotriene receptor antagonists. However, there remains a need for more effective and selective drugs with fewer side effects.
The structural characteristics of 11-trans Leukotriene D4 have also been explored to understand its stability and reactivity. Studies using advanced spectroscopic techniques have provided detailed insights into the conformational dynamics of this molecule. For example, nuclear magnetic resonance (NMR) spectroscopy has revealed specific interactions between functional groups that influence the biological activity of 11-trans Leukotriene D4. This information is valuable for designing more potent analogs with improved pharmacological properties.
Beyond its role in respiratory diseases, 11-trans Leukotriene D4 has been implicated in other inflammatory conditions such as rheumatoid arthritis and cardiovascular diseases. Research in these areas has highlighted the potential for targeting the leukotriene pathway as a therapeutic strategy. For instance, a study published in the Nature Reviews Drug Discovery discussed the use of leukotriene inhibitors in managing chronic inflammatory diseases, emphasizing their safety and efficacy profiles.
The clinical relevance of 11-trans Leukotriene D4 extends to its use as a biomarker for disease monitoring and diagnosis. Elevated levels of this compound in biological samples can indicate ongoing inflammation and may be used to guide treatment decisions. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been developed to accurately measure 11-trans Leukotriene D4 levels in patient samples, providing valuable information for personalized medicine approaches.
In conclusion, 11-trans Leukotriene D4 (CAS No. 79768-40-4) is a critical mediator in inflammatory processes with significant implications for both basic research and clinical applications. Ongoing studies continue to uncover new aspects of its biology and potential therapeutic uses, underscoring its importance in the field of medicinal chemistry and drug development.
79768-40-4 (11-trans Leukotriene D4) Related Products
- 77209-77-9(Leukotriene C3)
- 74841-69-3(11-trans Leukotriene C4)
- 72025-60-6(LTC4 (Leukotriene C4))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)